molecular formula C4H8ClNO3S B158431 Morpholine-4-sulfonyl chloride CAS No. 1828-66-6

Morpholine-4-sulfonyl chloride

Cat. No.: B158431
CAS No.: 1828-66-6
M. Wt: 185.63 g/mol
InChI Key: KXIBCCFSAMRWIC-UHFFFAOYSA-N
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Description

Preparation Methods

Morpholine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of morpholine with sulfuryl chloride in acetonitrile under reflux conditions for 24 hours . Another method involves the reaction of morpholine with thionyl chloride in the presence of a base . Industrial production typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Morpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions are sulfonamides, sulfonate esters, sulfonic acids, and sulfinic acids.

Mechanism of Action

The mechanism of action of morpholine-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide and sulfonate ester bonds, which are important in the modification of biomolecules and the synthesis of pharmaceuticals . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Properties

IUPAC Name

morpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIBCCFSAMRWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510162
Record name Morpholine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828-66-6
Record name Morpholine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-4-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

With intensive cooling, 32.7 ml of sulfuryl chloride are added at approximately 0° C. to 23.5 ml of morpholine. The suspension is then carefully heated to 60° C., causing the onset of hydrogen chloride evolution. After 5 h at 60° C., the evolution of hydrogen chloride is complete. The cooled brown reaction mixture is poured onto ice, and the precipitating oil is extracted with ether, washed with water, 5% sodium hydrogen carbonate solution and water and dried with sodium sulfate. The organic phases are concentrated by evaporation and distilled at elevated temperature and reduced pressure (90° C.; 1 mbar) to yield the title compound: 1H-NMR (200 MHz, DMSO-d6): 3.80 and 3.29 (2t, 5 Hz, per 4 H).
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32.7 mL
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Synthesis routes and methods II

Procedure details

A solution of 4.6 g of sulfuryl chloride in acetonitrile was treated dropwise with 996 mg of morpholine at ambient temperature under an atmosphere of nitrogen. After complete addition, the mixture was refluxed for 16 h, cooled to room temperature, and concentrated in vacuo to yield the title product as a red oil. TLC: Rf=0.65 CH2Cl2. (1H)-NMR (CDCl3) consistent with structure.
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4.6 g
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996 mg
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Synthesis routes and methods III

Procedure details

Under an ice-cooled, dichloromethane solution containing 12 ml (0.15 mol) of sulfurylchloride was cooled, dichloromethane solution containing 21 ml (0.15 mol) of triethylamine and 13 ml (0.15 mol) of morpholine was added dropwise over a period one hour. After stirring for 2 hour, the reaction mixture was washed cooled-0.1N hydrochloric acid and saturated brine and then was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue thus obtained was chromatographed on silica gel column for purification, whereby 20.54 g of morpholine-4-sulfonylchloride was obtained.
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21 mL
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13 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-4-sulfonyl chloride
Reactant of Route 2
Morpholine-4-sulfonyl chloride
Reactant of Route 3
Morpholine-4-sulfonyl chloride
Reactant of Route 4
Morpholine-4-sulfonyl chloride

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